Sodium diphenylamine-4-sulfonate
Overview
Description
Sodium diphenylamine-4-sulfonate is a chemical compound with the molecular formula C12H10NNaO3S and a molecular weight of 271.27 g/mol . It is commonly used as a redox indicator due to its ability to form colored complexes with metal ions . This compound is also known for its role in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium diphenylamine-4-sulfonate can be synthesized through the reaction of diphenylamine with concentrated sulfuric acid at 180°C. The resulting diphenylamine sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt . Another method involves mixing diphenylamine with concentrated sulfuric acid, heating the mixture to 180°C (or 160°C under reduced pressure), and then hydrolyzing the product with water at 125°C. The hydrolyzed product is neutralized with sodium hydroxide to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium diphenylamine-4-sulfonate undergoes various chemical reactions, including oxidation, reduction, and complexation with metal ions . It acts as a ligand, forming complexes with metal halides such as lanthanum(III) chloride .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Complexation: It forms complexes with metal ions under appropriate conditions, often involving solvents like ethanol and water.
Major Products: The major products formed from these reactions include various metal complexes and reduced or oxidized forms of the compound .
Scientific Research Applications
Sodium diphenylamine-4-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a redox indicator in titrations to determine the concentration of metal ions.
Biology: It acts as a quencher of electrochemiluminescence in biological assays.
Medicine: Its ability to form complexes with metal ions makes it useful in certain diagnostic applications.
Industry: It is used in the synthesis of poly(aniline-co-N-(4-sulfophenyl)aniline) via polymerization with aniline.
Mechanism of Action
Sodium diphenylamine-4-sulfonate exerts its effects primarily through its ability to form colored complexes with metal ions. This property is utilized in redox titrations and other analytical techniques. The compound acts as a ligand, binding to metal ions and forming stable complexes . These interactions are crucial for its function as a redox indicator and in various other applications.
Comparison with Similar Compounds
- Diphenylamine-4-sulfonic acid sodium salt
- Barium diphenylamine-4-sulfonate
- 4-(Phenylamino)benzenesulfonic acid sodium salt
Comparison: Sodium diphenylamine-4-sulfonate is unique in its ability to form stable colored complexes with metal ions, making it particularly useful as a redox indicator . While similar compounds like diphenylamine-4-sulfonic acid sodium salt and barium diphenylamine-4-sulfonate share some properties, this compound’s specific interactions with metal ions and its stability under various conditions set it apart .
Properties
IUPAC Name |
sodium;4-anilinobenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S.Na/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,13H,(H,14,15,16);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXTZMPQSMIFEC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064126 | |
Record name | Benzenesulfonic acid, 4-(phenylamino)-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
Record name | N-Phenylsulfanilic acid, sodium salt | |
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CAS No. |
6152-67-6, 30582-09-3 | |
Record name | Sodium diphenylamine-4-sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium dianilinosulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030582093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-(phenylamino)-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzenesulfonic acid, 4-(phenylamino)-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium dianilinosulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Sodium N-phenylsulphanilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM DIPHENYLAMINE-4-SULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E2UX1382O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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